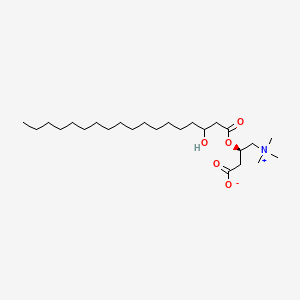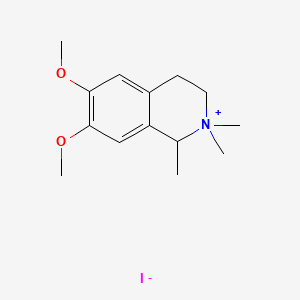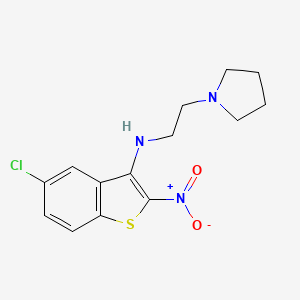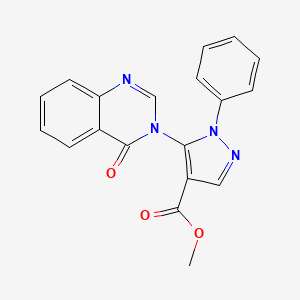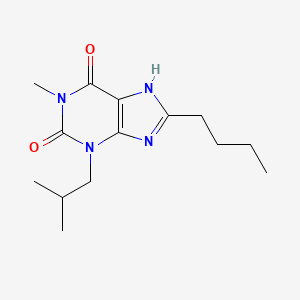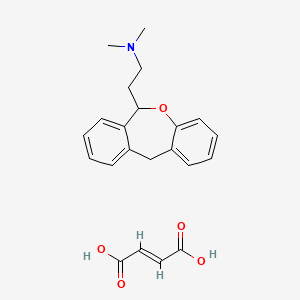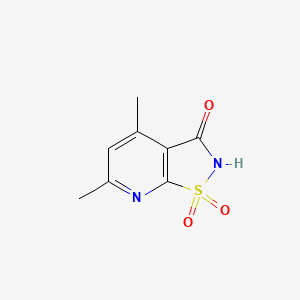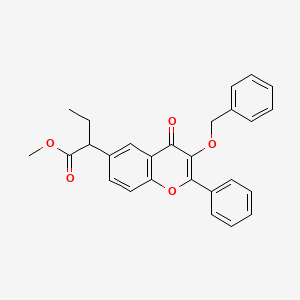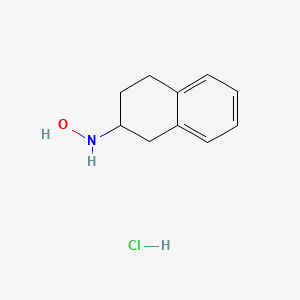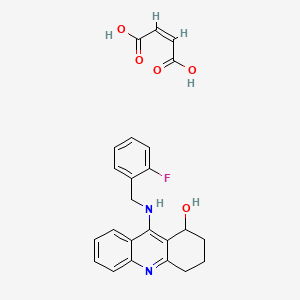
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrahydroacridinol core, which is further modified by the addition of a fluorophenylmethylamino group. The maleate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Acridinol Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the acridinol structure.
Introduction of the Fluorophenylmethylamino Group: This is achieved through nucleophilic substitution reactions where the acridinol core is reacted with a fluorophenylmethylamine derivative.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
科学的研究の応用
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Its stability and solubility make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The acridinol core can intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The fluorophenylmethylamino group can interact with various enzymes, inhibiting their activity and affecting cellular processes.
Modulate Signaling Pathways: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent.
類似化合物との比較
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide: This compound shares a similar acridine core but differs in the functional groups attached, leading to different chemical and biological properties.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have a similar tetrahydro structure but differ in the heterocyclic ring system, resulting in distinct applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
104675-48-1 |
|---|---|
分子式 |
C24H23FN2O5 |
分子量 |
438.4 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;9-[(2-fluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H19FN2O.C4H4O4/c21-15-8-3-1-6-13(15)12-22-20-14-7-2-4-9-16(14)23-17-10-5-11-18(24)19(17)20;5-3(6)1-2-4(7)8/h1-4,6-9,18,24H,5,10-12H2,(H,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
PGXNOLCSZBVLKV-BTJKTKAUSA-N |
異性体SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4F)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4F)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


